2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acylation Reaction: The synthesized thiazole is then subjected to an acylation reaction with 2,6-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial or antifungal agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)ethanamide
- 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
This compound is unique due to its specific structural features, such as the dichlorophenyl group and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-3-9(13)7(8)6-10(16)15-11-14-4-5-17-11/h1-5H,6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOWGVVOKAHZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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